molecular formula C22H21N3O5S B4805447 3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide

Cat. No.: B4805447
M. Wt: 439.5 g/mol
InChI Key: XXMPTQSJDNUOFC-UHFFFAOYSA-N
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Description

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide is a complex organic compound with a molecular structure that includes a sulfonamide group, a nitrophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonamide with 4-bromobenzaldehyde under basic conditions to form an intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The compound’s overall structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Isopropoxypropyl)-3-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide: Similar structure but with an isopropoxypropyl group instead of a nitrophenyl group.

    N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}-3-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide: Contains a triazolyl group, offering different chemical properties.

Uniqueness

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide is unique due to its combination of a sulfonamide group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-16-5-10-18(11-6-16)24-31(29,30)21-12-7-17(8-13-21)9-14-22(26)23-19-3-2-4-20(15-19)25(27)28/h2-8,10-13,15,24H,9,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMPTQSJDNUOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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